molecular formula C10H8F2O3 B13321527 2-(2,3-Dihydro-1-benzofuran-6-yl)-2,2-difluoroacetic acid

2-(2,3-Dihydro-1-benzofuran-6-yl)-2,2-difluoroacetic acid

Katalognummer: B13321527
Molekulargewicht: 214.16 g/mol
InChI-Schlüssel: KIBDDZIMUWPFRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dihydro-1-benzofuran-6-yl)-2,2-difluoroacetic acid is an organic compound that features a benzofuran ring fused with a difluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-2,2-difluoroacetic acid typically involves the reaction of 2,3-dihydro-1-benzofuran with difluoroacetic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may convert the difluoroacetic acid moiety to other functional groups.

    Substitution: Substitution reactions can occur at the benzofuran ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dihydro-1-benzofuran-6-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 2-(2,3-Dihydro-1-benzofuran-6-yl)acetic acid
  • 2-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid
  • 2-(2,3-Dihydro-1-benzofuran-6-yl)butanoic acid

Comparison: Compared to similar compounds, 2-(2,3-Dihydro-1-benzofuran-6-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H8F2O3

Molekulargewicht

214.16 g/mol

IUPAC-Name

2-(2,3-dihydro-1-benzofuran-6-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H8F2O3/c11-10(12,9(13)14)7-2-1-6-3-4-15-8(6)5-7/h1-2,5H,3-4H2,(H,13,14)

InChI-Schlüssel

KIBDDZIMUWPFRI-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=CC(=C2)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.